2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid
Overview
Description
2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a butynyl chain, and a tetrahydroisoquinoline core. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkyne under basic conditions to form the 4-(4-chlorophenoxy)-2-butyn-1-yl intermediate.
Cyclization to Tetrahydroisoquinoline: This intermediate is then subjected to a cyclization reaction with a suitable amine to form the tetrahydroisoquinoline core.
Oxalate Salt Formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
Chlorphenesin: A muscle relaxant with a related phenoxy group.
Uniqueness
2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid is unique due to its combination of a butynyl chain and a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO.C2H2O4/c20-18-7-9-19(10-8-18)22-14-4-3-12-21-13-11-16-5-1-2-6-17(16)15-21;3-1(4)2(5)6/h1-2,5-10H,11-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHMYURPLMWSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCOC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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